N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine
Overview
Description
NEP-IN-2 is a compound known for its inhibitory effects on neutral endopeptidase, an enzyme involved in the degradation of various peptide hormones.
Preparation Methods
The synthesis of NEP-IN-2 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of NEP-IN-2.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce the necessary functional groups.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for NEP-IN-2 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions and advanced purification techniques .
Chemical Reactions Analysis
NEP-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NEP-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors for various enzymes.
Biology: NEP-IN-2 is used to investigate the role of neutral endopeptidase in biological processes, such as peptide hormone regulation and signal transduction.
Medicine: This compound is studied for its potential therapeutic applications in treating cardiovascular diseases, such as heart failure and hypertension, by inhibiting the degradation of beneficial peptide hormones.
Mechanism of Action
The mechanism of action of NEP-IN-2 involves the inhibition of neutral endopeptidase, a zinc-dependent metalloprotease. By binding to the active site of the enzyme, NEP-IN-2 prevents the degradation of peptide hormones, thereby enhancing their biological effects. This inhibition can lead to increased levels of peptides such as atrial natriuretic peptide and brain natriuretic peptide, which have beneficial effects on cardiovascular function .
Comparison with Similar Compounds
NEP-IN-2 is similar to other inhibitors of neutral endopeptidase, such as N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone. NEP-IN-2 is unique in its specific binding affinity and inhibitory potency. Other similar compounds include:
N-methyl-2-pyrrolidone: A solvent with high solubility and solvent power, used in various industrial applications.
N-ethyl-2-pyrrolidone: Another solvent with similar properties to N-methyl-2-pyrrolidone, used as a substitute in some applications.
NEP-IN-2 stands out due to its specific application in medical research and its potential therapeutic benefits .
Properties
IUPAC Name |
(2S)-2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXXIAHRYGHABD-KZUDCZAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC(CS)C(=O)N[C@@H](CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932689 | |
Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145775-14-0 | |
Record name | Cgs 26129 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145775140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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